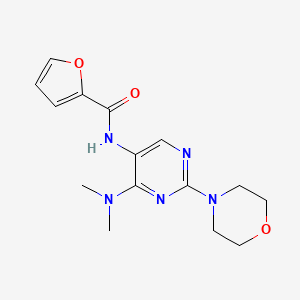

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)furan-2-carboxamide

Description

This compound is a pyrimidine derivative featuring a dimethylamino group at position 4, a morpholine ring at position 2, and a furan-2-carboxamide substituent at position 5. The molecule’s design combines hydrophilic (morpholine, dimethylamino) and hydrophobic (furan) elements, which may influence solubility, bioavailability, and target binding .

Properties

IUPAC Name |

N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3/c1-19(2)13-11(17-14(21)12-4-3-7-23-12)10-16-15(18-13)20-5-8-22-9-6-20/h3-4,7,10H,5-6,8-9H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWODYYGVIJCFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CO2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxylic acid derivative. This is followed by the introduction of the pyrimidine ring and the morpholine ring through a series of condensation and substitution reactions. Common reagents used in these reactions include furan-2-carbonyl chloride, dimethylamine, and morpholine. The reaction conditions often involve the use of catalysts such as palladium and bases like triethylamine to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The dimethylamino group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution of the dimethylamino group can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)furan-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe for studying enzyme interactions and cellular pathways.

Medicine: It has potential as a therapeutic agent due to its unique structure and biological activity.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .

Comparison with Similar Compounds

Structural Analogues from Diuretic Research ()

describes 5-nitro-furan-2-carboxamide derivatives (e.g., compounds 2A–3D) designed as diuretics targeting urea transport. Key comparisons:

Key Insight: The target compound’s pyrimidine-morpholine scaffold diverges significantly from ’s nitro-furan derivatives. While both share a furan-carboxamide motif, the nitro group in compounds likely confers different electronic and solubility profiles compared to the dimethylamino-morpholine system .

Morpholine-Containing Analogues ( and )

(EP 4 374 877 A2) and 4 (2019 patent) highlight morpholine-integrated compounds:

- EP 4 374 877 A2: A pyrrolo[1,2-b]pyridazine derivative with a morpholinoethoxy-phenyl group and trifluoromethyl substituents .

- : Quinoline derivatives with morpholine-adjacent groups (e.g., tetrahydrofuran-3-yloxy) and dimethylamino butenamide chains .

Key Insight: The target compound’s direct integration of morpholine into the pyrimidine core distinguishes it from and compounds, which use morpholine in side chains or non-core positions. This may enhance target binding specificity for pyrimidine-dependent enzymes (e.g., kinases) .

Furan-Carboxamide Analogues ()

synthesizes furo[2,3-b]pyridine-3-carboxamide derivatives, sharing a fused furan-pyridine core but differing in substitution patterns .

Key Insight: The target compound’s non-fused pyrimidine scaffold may offer synthetic flexibility compared to ’s fused systems. The presence of morpholine and dimethylamino groups could improve aqueous solubility relative to ’s halogenated derivatives .

Biological Activity

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)furan-2-carboxamide, with the CAS number 1796966-89-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 317.34 g/mol. Its structure includes a furan ring and a morpholinopyrimidine moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₅O₃ |

| Molecular Weight | 317.34 g/mol |

| CAS Number | 1796966-89-6 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)-2-morpholinopyrimidine with furan-2-carboxylic acid derivatives under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.

This compound exhibits its biological effects primarily through inhibition of specific kinases involved in cellular signaling pathways. This inhibition can lead to:

- Suppression of Tumor Growth: By interfering with signaling pathways that promote cell proliferation, it shows potential as an anticancer agent.

- Enzyme Inhibition: It may also interact with various enzymes, affecting metabolic processes.

Therapeutic Applications

Research indicates that this compound could be effective in treating various conditions, particularly in oncology:

- Cancer Treatment: Due to its kinase-inhibiting properties, it is being investigated for its potential to treat different types of cancer by targeting tumor growth.

- Enzyme Modulation: Its ability to modulate enzyme activity makes it a candidate for further studies in metabolic disorders.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

-

In Vitro Studies: Laboratory tests have shown that the compound effectively inhibits cell proliferation in various cancer cell lines, demonstrating a dose-dependent response.

- Example Study: A study published in Journal of Medicinal Chemistry reported that this compound reduced the viability of breast cancer cells by over 50% at concentrations above 10 µM.

-

In Vivo Studies: Animal models have been used to assess the efficacy of this compound in tumor reduction.

- Example Study: Research conducted on mice with xenografted tumors indicated significant tumor size reduction after treatment with the compound compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.